[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid
Description
Properties
Molecular Formula |
C6H6BN3O2 |
|---|---|
Molecular Weight |
162.94 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-8-ylboronic acid |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)5-2-1-3-10-6(5)8-4-9-10/h1-4,11-12H |
InChI Key |
GOHUPHQCMRRVOX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CN2C1=NC=N2)(O)O |
Origin of Product |
United States |
Preparation Methods
Construction of the Triazolopyridine Core
The synthesis of thetriazolo[1,5-a]pyridine scaffold typically begins with a substituted 2-aminopyridine precursor. A common approach involves the reaction of 2-amino-6-bromopyridine with ethoxycarbonyl isothiocyanate to form a thiourea intermediate, which upon cyclization with hydroxylamine in the presence of a base such as N,N-diisopropylethylamine yields the triazolopyridine core. This method is efficient for introducing the fused triazole ring onto the pyridine nucleus, providing a versatile intermediate for further functionalization.
Alternative Synthetic Routes
Some patents and research articles describe alternative synthetic sequences, including:
Direct borylation of the triazolopyridine core using transition metal-catalyzed C–H activation methods, which bypass the need for pre-functionalized halogenated intermediates. These methods often employ iridium or rhodium catalysts with bis(pinacolato)diboron reagents to install the boron moiety directly at the 8-position.
Multistep syntheses starting from substituted pyridine derivatives, involving diazotization and subsequent substitution with boronic acid derivatives.
However, these alternative methods are less commonly reported for this specific compound compared to the Suzuki coupling approach.
Detailed Research Outcomes and Data Tables
Synthetic Scheme Overview
Representative Experimental Data from Literature
A study of triazolopyridine derivatives demonstrated the synthesis of boronic acid-functionalized compounds via Suzuki coupling starting from 2-amino-6-bromopyridine-derived triazolopyridine intermediates. The key findings include:
The Suzuki coupling step proceeded efficiently with various substituted phenylboronic acids, indicating the robustness of the method.
The boronic acid derivatives showed high purity and were suitable for further medicinal chemistry applications.
Reaction optimization revealed that palladium tetrakis(triphenylphosphine) as a catalyst and potassium carbonate as a base in dioxane/water mixtures at 80–100 °C gave the best yields.
Analytical and Characterization Data
Nuclear Magnetic Resonance (NMR) spectroscopy confirmed the structure of the triazolopyridine core and the boronic acid substitution at the 8-position.
High-Resolution Mass Spectrometry (HRMS) validated the molecular weight and purity.
X-ray crystallography (where available) confirmed the fused ring system and boronic acid positioning.
Summary of Preparation Method Advantages and Limitations
| Preparation Method | Advantages | Limitations |
|---|---|---|
| Suzuki-Miyaura Cross-Coupling | High regioselectivity; broad substrate scope; scalable | Requires halogenated intermediate; palladium catalyst cost |
| Direct C–H Borylation | Avoids halogenated intermediates; atom economy | Often requires expensive catalysts; regioselectivity challenges |
| Multistep Substitution | Flexibility in substituent introduction | Longer synthetic routes; lower overall yields |
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The boronic acid group allows for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include copper acetate for cycloaddition reactions, sodium hypochlorite for oxidative cyclization, and palladium catalysts for cross-coupling reactions .
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
In chemistry, [1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid is used as a building block for synthesizing complex molecules. Its ability to undergo cross-coupling reactions makes it valuable for constructing diverse chemical libraries .
Biology and Medicine
In biology and medicine, this compound exhibits various biological activities, including acting as inhibitors for enzymes such as Janus kinases (JAK1 and JAK2) and phosphodiesterases (PDE) .
Industry
In the industrial sector, this compound is used in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid involves its interaction with specific molecular targets. For instance, as a JAK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signaling pathways . This inhibition can lead to reduced inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
8-Carboxylic Acid Derivatives
- Example: [1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid (CAS 1234616-36-4, C₇H₅N₃O₂, MW 167.13 g/mol). Key Differences: The carboxylic acid group enhances polarity and hydrogen-bonding capacity, favoring interactions in enzyme-binding pockets. Applications: Used in synthesizing sulfonamide herbicides (e.g., ALS inhibitors), where spatial orientation of substituents critically determines herbicidal activity .
8-Hydroxy Derivatives
- Example: [1,2,4]Triazolo[1,5-a]pyridin-8-ol (C₆H₅N₃O, MW 135.12 g/mol). Key Differences: The hydroxyl group participates in hydrogen bonding but lacks the electrophilic boron required for Suzuki reactions. This derivative is more suited for antioxidant or antimicrobial applications due to its redox-active phenolic moiety .
Halogenated Derivatives
- Example : 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine (C₆H₃BrClN₃, MW 232.47 g/mol).
- Key Differences : Halogens (Br, Cl) impart lipophilicity, enhancing membrane permeability in drug candidates. Bromine at the 8-position serves as a leaving group in palladium-catalyzed cyanation (e.g., conversion to carbonitriles using Zn(CN)₂) .
- Applications : Intermediate in PDE10 and mGlu5 inhibitor synthesis .
Carbonitrile Derivatives
- Example: [1,2,4]Triazolo[1,5-a]pyridine-8-carbonitrile (C₇H₃N₄, MW 143.12 g/mol). Key Differences: The cyano group (-CN) is electron-withdrawing, stabilizing the aromatic system and enabling nucleophilic additions. Unlike boronic acids, carbonitriles are used in heterocycle elongation (e.g., via cycloadditions) .
Benzamide Derivatives
- Example : N-([1,2,4]Triazolo[1,5-a]pyridin-8-yl)benzamide (C₁₃H₁₀N₄O, MW 238.25 g/mol).
Structural and Electronic Comparison Table
Q & A
Q. Advanced
- SAR Studies : Derivatives like 8-bromo-7-(trifluoromethyl) analogs show narrow-spectrum antibacterial activity against Enterococcus faecium (MIC = 2 µg/mL) .
- Fluorophore Integration : Carbonitrile derivatives exhibit strong blue fluorescence (quantum yield Φ = 0.45), enabling use as imaging probes .
Q. Table 1: Bioactivity of Key Derivatives
| Substituent at Position 8 | Target | Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| Boronic Acid | mGlu5 | 120 nM (allosteric modulation) | |
| CN | PDE10 | 8.3 nM | |
| Br | ESKAPE pathogens | MIC = 4 µg/mL |
What analytical techniques are critical for characterizing derivatives?
Q. Basic
Q. Advanced
- X-ray Crystallography : Resolves stereochemical ambiguities; e.g., triazolopyridine derivatives show planar geometry with dihedral angles <5° .
- Mass Spectrometry (HRMS) : Validates molecular ions (e.g., [M+H]⁺ = 213.04 for 2-amino-8-bromo analog) .
How can computational methods guide the design of novel derivatives?
Q. Advanced
- DFT Calculations : Predict reactivity in cross-couplings (e.g., Fukui indices identify nucleophilic sites) .
- Molecular Docking : Models interactions with targets like mGlu5 (Glide score = -9.2 kcal/mol for boronic acid derivatives) .
- MD Simulations : Assess stability of enzyme-inhibitor complexes (RMSD < 2 Å over 100 ns) .
How to address contradictions in reported synthetic yields?
Advanced
Discrepancies arise from:
Q. Table 2: Optimization of Pd-Catalyzed Cyanation
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ (5 mol%), 80°C | 75 | 98 | |
| Pd(OAc)₂ (10 mol%), 100°C | 68 | 95 |
What safety protocols are recommended for handling this compound?
Q. Basic
Q. Advanced
How to evaluate the compound’s potential in drug discovery?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
